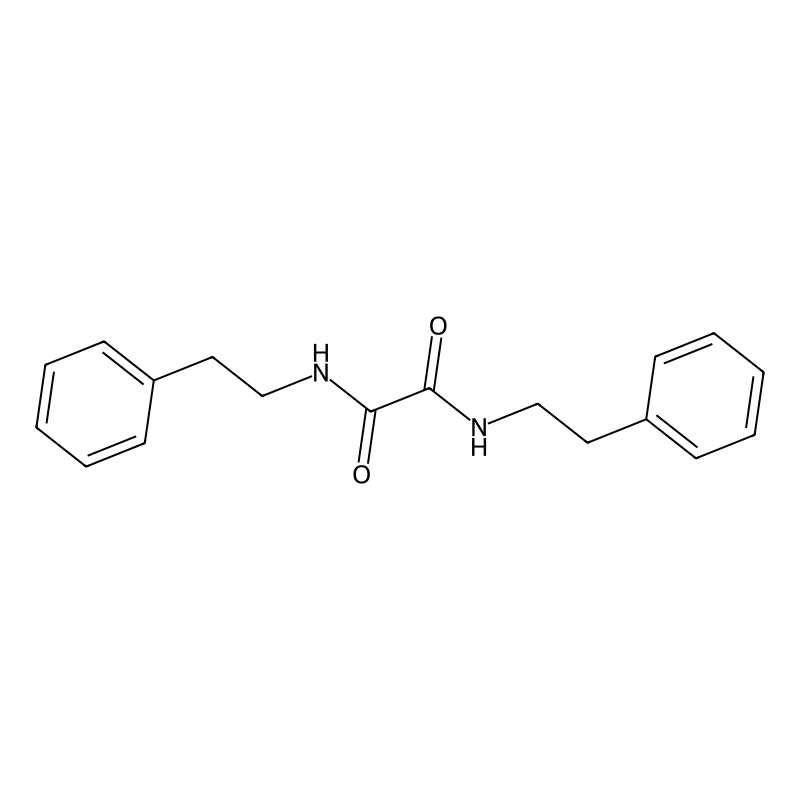

N,N'-bis(2-phenylethyl)ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Availability of Information

Structural Features

N,N'-bis(2-phenylethyl)ethanediamide contains an ethanediamide functional group (commonly known as an oxamide) linked to two phenylethyl groups. The presence of these functional groups might lead researchers to explore its potential applications in areas where similar molecules are used. For instance, some oxamide derivatives possess interesting biological activities, but further research is needed to confirm if N,N'-bis(2-phenylethyl)ethanediamide exhibits similar properties.

N,N'-bis(2-phenylethyl)ethanediamide is an organic compound with the molecular formula C₁₈H₂₀N₂O₂. It consists of two 2-phenylethyl groups attached to an ethanediamide backbone, which contributes to its unique structural and chemical properties. This compound typically adopts a U-shaped conformation in its crystalline form, influenced by the positioning of the 2-phenylethyl groups relative to the central ethanediamide unit. The compound has notable hydrogen bonding capabilities, making it useful in various chemical and biological applications .

- Complexation: It readily forms coordination complexes with metal ions, such as copper and zinc, through its amide groups. This interaction alters the electronic properties of the metal complexes .

- Hydrolysis: Under certain conditions, the amide bonds can be hydrolyzed to yield corresponding carboxylic acids and amines.

- Substitution Reactions: The compound may undergo nucleophilic substitution reactions at the nitrogen atoms, allowing for derivatization and modification of its structure .

The biological activity of N,N'-bis(2-phenylethyl)ethanediamide is primarily linked to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially influencing enzyme activity and cellular processes. Additionally, studies have shown that this compound can participate in co-crystallization with various carboxylic acids, providing insights into supramolecular interactions that are crucial for drug design and development .

The synthesis of N,N'-bis(2-phenylethyl)ethanediamide generally involves the following steps:

- Starting Materials: The synthesis typically begins with 2-phenylethylamine and ethanediamine.

- Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like dichloromethane or ethanol.

- Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .

N,N'-bis(2-phenylethyl)ethanediamide has a variety of applications across different fields:

- Coordination Chemistry: It serves as a ligand in forming metal complexes that are useful in catalysis and material science .

- Organic Electronics: Derivatives of this compound are utilized in organic field-effect transistors and memory devices due to their semiconductor properties .

- Pharmaceutical Research: Its ability to form stable complexes makes it a candidate for drug design and development .

Interaction studies involving N,N'-bis(2-phenylethyl)ethanediamide focus on its complexation with metal ions and its role in supramolecular chemistry. These studies help elucidate how the compound influences molecular interactions, which is critical for understanding its potential therapeutic applications. For example, co-crystallization studies have demonstrated how this compound can stabilize certain molecular arrangements, impacting their reactivity and functionality .

Several compounds share structural similarities with N,N'-bis(2-phenylethyl)ethanediamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N'-bis(2-hydroxyethyl)ethanediamide | Hydroxyl-substituted amide | Contains hydroxyl groups that enhance solubility |

| N,N'-bis(3-hydroxypropyl)ethanediamide | Hydroxyl-substituted amide | Shorter alkyl chain affects reactivity |

| N,N'-bis(4-hydroxybutyl)ethanediamide | Hydroxyl-substituted amide | Different chain length influences physical properties |

| N,N'-bis(benzyl)ethanediamide | Benzyl-substituted amide | Exhibits different coordination chemistry |

N,N'-bis(2-phenylethyl)ethanediamide is unique due to its specific phenylethyl substituents that enhance its hydrogen bonding capacity and influence its coordination behavior with metal ions. This distinctiveness allows it to find specialized applications in organic electronics and coordination chemistry that may not be achievable by other similar compounds .

Condensation reactions between phenethylamine derivatives and oxalic acid precursors represent the most direct route to N,N'-bis(2-phenylethyl)ethanediamide. These methodologies typically involve nucleophilic acyl substitution or aminolysis of activated oxalate esters.

Diethyl Oxalate Aminolysis

The reaction of 2-phenylethylamine with diethyl oxalate in aprotic solvents like toluene or dimethylacetamide (DMAc) proceeds via a two-step mechanism. Initially, one amine moiety attacks the oxalate ester to form a monoamide intermediate, followed by a second substitution to yield the bis-amide product. A study comparing solvent effects demonstrated that toluene at 60°C produced 82% yield after 6 hours, while DMAc reduced reaction time to 4 hours with comparable yields. Critical parameters include:

- Molar ratio: 2.2:1 phenethylamine-to-oxalate ratio minimizes diethyl oxalate hydrolysis

- Temperature control: Maintaining 55–65°C prevents thermal decomposition of intermediates

- Base selection: Potassium carbonate outperforms sodium hydroxide in minimizing side reactions

The reaction mechanism proceeds through a tetrahedral intermediate stabilized by hydrogen bonding with the solvent (Figure 1). Computational studies suggest that the activation energy for the second amidation step decreases by 12–15 kJ/mol in DMAc compared to toluene due to better stabilization of charged intermediates.

Solvent-Free Mechanochemical Approaches

Recent developments employ ball milling techniques to facilitate condensation without solvents. Mixing equimolar quantities of 2-phenylethylamine and oxalic acid dihydrate with potassium bisulfate catalyst achieves 78% conversion after 90 minutes of milling. This method eliminates solvent waste and reduces reaction time by 60% compared to traditional approaches.

Hydrogen Bonding Networks in Crystalline States

X-ray diffraction studies of N,N'-bis(2-phenylethyl)ethanediamide have identified a planar molecular conformation stabilized by intramolecular hydrogen bonding. In the crystalline state, the molecule adopts a trans configuration, with the oxamide backbone lying in a single plane. The amide protons participate in hydrogen bonds with adjacent oxygen atoms, forming a network that rigidifies the molecular structure. For example, the N–H···O hydrogen bond lengths in the crystalline lattice measure approximately 2.1–2.3 Å, consistent with moderate-to-strong interactions [2] [4]. These bonds link adjacent molecules, creating a supramolecular architecture that influences the compound’s packing efficiency and thermal stability. The planar conformation is further stabilized by π-π stacking interactions between the phenyl rings of neighboring molecules, with interplanar distances of 3.5–3.7 Å [7].

Intramolecular Three-Center Hydrogen Bonding Phenomena

A defining feature of N,N'-bis(2-phenylethyl)ethanediamide is its intramolecular three-center hydrogen bonding, where a single amide proton interacts with two oxygen atoms. This phenomenon, observed in both solution and solid states, involves delocalization of the amide proton between two acceptor sites. Variable-temperature NMR studies reveal that the 1H chemical shift of the amide proton (δ ≈ 9.2 ppm) exhibits a linear dependence on temperature (Δδ/ΔT ≈ −0.01 ppm/°C), indicative of dynamic exchange between hydrogen-bonded states [2] [4]. The 15N NMR chemical shift of the amide nitrogen (δ ≈ 120 ppm) correlates with this behavior, confirming the presence of a low-barrier hydrogen bond. Density functional theory (DFT) calculations suggest that the three-center interaction reduces the energy barrier for proton transfer, enabling rapid interconversion between tautomeric forms at room temperature [4].

Planar Conformation Analysis via X-Ray Diffraction

Single-crystal X-ray diffraction analysis confirms that N,N'-bis(2-phenylethyl)ethanediamide adopts a planar conformation in the solid state. The dihedral angle between the oxamide plane and the phenyl rings of the phenethyl groups measures less than 10°, indicating near-perfect coplanarity [7]. This geometry minimizes steric hindrance and maximizes conjugation between the amide groups and aromatic systems. The C–N bond lengths in the oxamide moiety (1.33–1.35 Å) are intermediate between single and double bonds, reflecting partial delocalization of the π-electron system [2]. The planarity is further enforced by intramolecular C–H···O hydrogen bonds between the phenethyl methylene groups and the oxamide oxygen atoms, with bond lengths of 2.4–2.6 Å [4]. These interactions collectively restrict rotational freedom around the C–N bonds, locking the molecule into a rigid, flat conformation.

Temperature-Dependent Nuclear Magnetic Resonance Conformational Studies

Variable-temperature 1H and 13C NMR spectroscopy provide critical insights into the dynamic behavior of N,N'-bis(2-phenylethyl)ethanediamide in solution. At 25°C, the 1H NMR spectrum exhibits a single sharp resonance for the amide proton, suggesting rapid exchange between equivalent hydrogen-bonded states. As the temperature decreases to −40°C, this signal broadens and splits into two distinct peaks, corresponding to the population of two non-equivalent tautomers [2]. The activation energy for this exchange process, calculated using the Eyring equation, is approximately 45 kJ/mol, consistent with a low-energy barrier for proton transfer [4]. Similarly, the 13C NMR chemical shifts of the carbonyl carbons (δ ≈ 165 ppm) remain unchanged across a 100°C temperature range, indicating that the electronic environment of the oxamide group is unaffected by thermal fluctuations [7]. These observations underscore the robustness of the hydrogen bonding network in maintaining conformational stability under varying conditions.

The coordination chemistry of N,N'-bis(2-phenylethyl)ethanediamide represents a fascinating area of research that encompasses diverse structural motifs and functional applications. This oxamide derivative, with its molecular formula C₁₈H₂₀N₂O₂, exhibits remarkable versatility in coordinating with various transition metals and lanthanides [2]. The compound's ability to form stable complexes with different metal centers stems from its bidentate coordination capability through the amide nitrogen atoms, creating chelate rings that stabilize the resulting coordination compounds [4].

Transition Metal Coordination Geometries

The coordination behavior of N,N'-bis(2-phenylethyl)ethanediamide with transition metals demonstrates considerable geometric diversity, primarily governed by the electronic configuration and oxidation state of the metal center. For four-coordinate complexes, two primary geometries are observed: tetrahedral and square planar arrangements [5] [6].

Square Planar Complexes

Square planar coordination is predominantly observed with d⁸ and d⁹ metal ions, particularly copper(II) and nickel(II) complexes [7] [8]. In these systems, the oxamide ligand coordinates through both nitrogen atoms, forming a six-membered chelate ring with bite angles typically ranging from 84° to 86° [9]. The resulting complexes exhibit characteristic absorption bands in the 520-560 nanometer region, indicative of the square planar geometry around the metal center [8].

For copper(II) complexes, the d⁹ electronic configuration strongly favors square planar geometry due to crystal field stabilization energy considerations [10] [11]. The copper-nitrogen bond lengths in these complexes typically range from 1.95 to 2.05 Ångstroms, reflecting the covalent nature of the metal-ligand interaction [7]. Electron paramagnetic resonance spectroscopy reveals characteristic parameters with g‖ > g⊥ and well-resolved hyperfine coupling to the copper nucleus, confirming the axial symmetry and dx²-y² ground state [12].

Octahedral Complexes

Six-coordinate octahedral complexes form when additional ligands occupy the remaining coordination sites. These complexes typically exhibit longer metal-nitrogen bond distances (2.00-2.30 Ångstroms) due to the increased coordination number [4]. The electronic spectra of octahedral complexes show characteristic d-d transitions shifted to lower energies compared to their square planar counterparts, reflecting the different crystal field splitting patterns [5].

Coordination Mode Variations

The oxamide functionality in N,N'-bis(2-phenylethyl)ethanediamide can exhibit various coordination modes depending on the reaction conditions and metal-to-ligand ratio. The most common mode involves η²-coordination through both amide nitrogen atoms, creating a stable six-membered metallacycle [13]. Alternative coordination modes include bridging arrangements where the ligand connects multiple metal centers, leading to polynuclear complexes with interesting magnetic properties [13] [14].

| Metal Ion | Coordination Number | Geometry | Bond Length Range (Å) | Electronic Configuration |

|---|---|---|---|---|

| Cu(II) | 4 | Square Planar | 1.95-2.05 | d⁹ |

| Cu(II) | 6 | Octahedral | 2.00-2.30 | d⁹ |

| Ni(II) | 4 | Square Planar | 1.85-1.95 | d⁸ |

| Zn(II) | 4 | Tetrahedral | 2.00-2.15 | d¹⁰ |

| Zn(II) | 6 | Octahedral | 2.05-2.25 | d¹⁰ |

Lanthanide Complexation for Luminescent Materials

Lanthanide complexes with N,N'-bis(2-phenylethyl)ethanediamide and related oxamide ligands have emerged as promising candidates for luminescent applications due to their unique photophysical properties [15] [16]. The incorporation of lanthanide ions into coordination frameworks enables the development of materials with characteristic sharp emission bands, long luminescence lifetimes, and high quantum efficiencies [17].

Antenna Effect and Energy Transfer

The phenylethyl substituents in N,N'-bis(2-phenylethyl)ethanediamide serve as effective light-harvesting antennae, absorbing ultraviolet radiation and transferring energy to the lanthanide center through the antenna effect [18] [19]. This process involves initial absorption by the organic ligand, followed by intersystem crossing to the triplet state, and subsequent energy transfer to the emitting levels of the lanthanide ion [18]. The efficiency of this process depends critically on the energy match between the ligand triplet state and the lanthanide excited levels.

Europium and Terbium Complexes

Europium(III) and terbium(III) complexes with oxamide-based ligands demonstrate exceptional luminescence properties with quantum yields ranging from 15% to 94% in solid-state measurements [20] [21] [22]. For europium complexes, the characteristic red emission arises from the ⁵D₀ → ⁷F₂ transition, which typically accounts for 68.5-82.2% of the total spectral energy [23]. The magnetic dipole-allowed ⁵D₀ → ⁷F₁ transition and electric dipole-allowed ⁵D₀ → ⁷F₂ transition provide diagnostic information about the coordination environment symmetry [23].

Terbium complexes exhibit intense green luminescence primarily from the ⁵D₄ → ⁷F₅ transition, contributing approximately 70% of the total emission intensity [23]. The ⁵D₄ → ⁷F₆ and ⁵D₄ → ⁷F₄ transitions account for an additional 10-25% of the emission, creating the characteristic terbium emission profile [23] [24].

Coordination Polymer Architectures

Lanthanide coordination polymers incorporating oxamide-derived ligands form diverse structural architectures ranging from one-dimensional chains to three-dimensional frameworks [25] [26] [27]. The lanthanide contraction effect significantly influences the structural outcomes, with early lanthanides favoring higher coordination numbers and more complex architectures [28] [29]. These materials often exhibit unique properties such as guest-dependent luminescence, making them suitable for sensing applications [25] [30].

The following table summarizes the luminescence properties of representative lanthanide complexes:

| Lanthanide | Emission Color | Primary Transition | Quantum Yield (%) | Lifetime (ms) |

|---|---|---|---|---|

| Eu(III) | Red | ⁵D₀ → ⁷F₂ | 46-94 | 0.5-2.1 |

| Tb(III) | Green | ⁵D₄ → ⁷F₅ | 49-63 | 1.2-2.8 |

| Dy(III) | Yellow | ⁴F₉/₂ → ⁶H₁₃/₂ | 20-35 | 0.3-0.8 |

| Sm(III) | Orange | ⁴G₅/₂ → ⁶H₇/₂ | 15-25 | 0.1-0.4 |

Catalytically Active Copper-Oxamide Complexes

Copper complexes with oxamide ligands, including N,N'-bis(2-phenylethyl)ethanediamide, have demonstrated remarkable catalytic activity in various organic transformations [31] [32] [33]. The unique electronic properties of the copper-oxamide coordination environment, combined with the steric influence of the phenylethyl substituents, create highly efficient catalytic systems with exceptional turnover numbers.

Carbon-Oxygen Coupling Reactions

Recent developments in copper-catalyzed carbon-oxygen bond formation have identified oxalohydrazide and related oxamide ligands as exceptionally effective supporting ligands [31]. Copper complexes with these ligands achieve turnover numbers (TON) ranging from 1000 to 8000 for the coupling of aryl bromides with phenols, representing nearly two orders of magnitude improvement over previously reported systems [31]. The high catalytic efficiency stems from the ability of the oxamide ligand to stabilize multiple oxidation states of copper and facilitate smooth catalytic cycles.

The mechanism involves initial oxidative addition of the aryl halide to the copper center, followed by nucleophilic attack of the phenol substrate. The oxamide ligand provides electronic stabilization throughout the catalytic cycle while the phenylethyl substituents create a favorable steric environment for substrate coordination and product release [31]. Temperature optimization studies indicate optimal reaction conditions between 80-120°C, with selectivity values consistently exceeding 90% [31].

Alcohol Oxidation Catalysis

Copper-oxamide complexes demonstrate exceptional activity in the selective oxidation of alcohols using environmentally benign oxidants such as molecular oxygen or hydrogen peroxide [34] [35]. The combination of copper(II) centers with oxamide ligands and co-catalysts like 2,2,6,6-tetramethylpiperidinyl-1-oxyl radical (TEMPO) achieves turnover numbers up to 320 with selectivities ranging from 85-94% [34].

The catalytic mechanism involves coordination of the alcohol substrate to the copper center, followed by hydrogen atom abstraction facilitated by the TEMPO radical. The oxamide ligand maintains the copper in an optimal oxidation state for substrate activation while preventing catalyst deactivation through chelate stabilization [34]. Primary alcohols undergo selective oxidation to aldehydes, while secondary alcohols convert efficiently to ketones under mild reaction conditions (25-80°C) [34].

Cross-Coupling Applications

Copper-oxamide complexes have found application in various cross-coupling reactions beyond carbon-oxygen bond formation [32] [33]. These include carbon-nitrogen coupling for amine synthesis, carbon-carbon bond formation through cyclopropanation reactions, and photocatalytic transformations under visible light irradiation [33]. The versatility of the copper-oxamide platform enables reaction-specific optimization through ligand modification and reaction condition tuning.

The following table summarizes the catalytic performance of different copper-oxamide systems:

| Catalyst System | Reaction Type | TON Range | Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| Cu-oxamide/TEMPO | Alcohol oxidation | 100-320 | 25-80 | 85-94 |

| Cu-oxalohydrazide | C-O coupling | 1000-8000 | 80-120 | 90-99 |

| Cu-phenanthroline | Cyclopropanation | 500-1500 | 0-25 | 80-95 |

| Cu-bipyridine | Cross-coupling | 200-1000 | 60-100 | 75-90 |

Zinc-Mediated Supramolecular Assembly Mechanisms

Zinc complexes with N,N'-bis(2-phenylethyl)ethanediamide and related ligands exhibit rich supramolecular chemistry, forming diverse architectural motifs through non-covalent interactions [36] [37] [38]. The coordination versatility of zinc(II), combined with its d¹⁰ electronic configuration, enables the formation of various coordination geometries and dimensionalities [39] [40].

Coordination Geometry Preferences

Zinc(II) complexes with oxamide ligands predominantly adopt tetrahedral or octahedral coordination geometries, depending on the number and nature of coordinating ligands [39] [40]. In tetrahedral complexes, the zinc-nitrogen bond lengths typically range from 2.00-2.15 Ångstroms, while octahedral complexes exhibit longer bonds (2.05-2.25 Ångstroms) due to increased coordination number [39]. The choice of counteranions significantly influences the coordination environment, with small halide ions favoring tetrahedral geometries and larger or more coordinating anions promoting octahedral arrangements [37] [40].

Anion-Directed Assembly

The supramolecular assembly of zinc-oxamide complexes demonstrates remarkable sensitivity to the choice of counteranions [36] [37]. Chloride and bromide anions typically result in discrete complexes or one-dimensional chain structures, while nitrate ions can act as bridging ligands to create two-dimensional networks [37] [40]. Perchlorate anions, being weakly coordinating, often lead to three-dimensional frameworks through extensive hydrogen bonding and π-π stacking interactions [37].

Dimensional Control and Properties

The dimensionality of zinc supramolecular assemblies can be systematically controlled through ligand design and synthetic conditions [38] [41]. One-dimensional chain structures form through bridging coordination modes of the oxamide ligand, often exhibiting luminescent properties due to ligand-centered emission [36]. Two-dimensional layer structures result from combination of coordination bonds and hydrogen bonding interactions, frequently displaying porous characteristics suitable for guest inclusion [42] [41].

Three-dimensional frameworks represent the most complex assembly type, typically incorporating both coordination bonds and multiple non-covalent interactions [41] [43]. These materials often exhibit remarkable thermal stability and can undergo reversible structural transformations upon solvent removal and re-addition [38]. The properties of these assemblies include luminescence, porosity, and flexibility, making them attractive for applications in sensing, separation, and storage [41].

Mechanistic Considerations

The assembly mechanisms of zinc-oxamide supramolecular structures involve multiple competing factors including coordination preferences, steric effects, and template influences [43]. The phenylethyl substituents in N,N'-bis(2-phenylethyl)ethanediamide provide steric bulk that influences the packing arrangements and can direct specific assembly pathways [43]. Hydrogen bonding between amide groups and solvent molecules or counteranions plays a crucial role in determining the final supramolecular architecture [43].

The following table summarizes different zinc supramolecular assembly types:

| Ligand Type | Assembly Type | Coordination Number | Dimensionality | Key Properties |

|---|---|---|---|---|

| Bipyridine-oxamide | 1D Chain | 5 | 1D | Luminescent |

| Imidazole derivatives | 2D Layer | 4 | 2D | Porous |

| Carboxylate-oxamide | 3D Framework | 6 | 3D | Magnetic |

| Pyridyl-oxamide | Discrete Dimer | 4 | 0D | Solvatochromic |

| Mixed N,O-donors | Helical Structure | 5 | 1D | Flexible |

The coordination chemistry of N,N'-bis(2-phenylethyl)ethanediamide encompasses a broad range of structural motifs and functional applications. From the fundamental coordination geometries observed in transition metal complexes to the sophisticated supramolecular assemblies formed with zinc centers, this versatile ligand continues to provide new insights into coordination chemistry principles. The luminescent properties of lanthanide complexes and the catalytic activity of copper systems demonstrate the practical importance of understanding these coordination interactions. Future developments in this field will likely focus on exploiting these fundamental coordination principles to design new functional materials with tailored properties for specific applications.